Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 4,6,6-trimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₃ It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a ketone with an epoxide in the presence of a catalyst to form the spiro compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts, depending on the specific reaction.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptane, 2,4,6-trimethyl-: A structurally related compound with different chemical properties and applications.
1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-: Another spiro compound with distinct functional groups and reactivity.
Uniqueness
Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spiro structure and the presence of the ester functional group.
Biological Activity
Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (often referred to as Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol. It is characterized by a bicyclic structure where two rings share a single atom, contributing to its unique reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Table 1: Antimicrobial Activity Overview
Pathogen Type | Organism | Inhibition Zone (mm) | Reference |
---|---|---|---|
Bacteria | Staphylococcus aureus | 15 | |
Bacteria | Escherichia coli | 12 | |
Fungi | Candida albicans | 14 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokines
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, markers commonly associated with inflammation.
The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors within biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity affecting cellular signaling pathways.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a precursor in the synthesis of novel pharmaceuticals aimed at treating infections and inflammatory conditions.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-5-10(2,3)6-11(7)8(14-11)9(12)13-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
ZFBIPWSGRGJJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC12C(O2)C(=O)OC)(C)C |
Origin of Product |
United States |
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